3-(4-Methoxyphenyl)butanal
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Overview
Description
3-(4-Methoxyphenyl)butanal is an organic compound that belongs to the class of aromatic aldehydes It features a butanal chain attached to a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3-(4-Methoxyphenyl)butanoic acid. This process uses a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.
Types of Reactions:
Oxidation: this compound can be oxidized to 3-(4-Methoxyphenyl)butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-(4-Methoxyphenyl)butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(4-Methoxyphenyl)butanoic acid.
Reduction: 3-(4-Methoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)butanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which are important intermediates in many biochemical reactions. The methoxy group on the phenyl ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Benzaldehyde: Lacks the butanal chain and methoxy group, making it less complex.
4-Methoxybenzaldehyde: Similar aromatic structure but lacks the butanal chain.
3-(4-Hydroxyphenyl)butanal: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 3-(4-Methoxyphenyl)butanal is unique due to the presence of both the methoxy-substituted phenyl ring and the butanal chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)butanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPHSQPAGVEDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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